tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt is a specialized chemical compound with the molecular formula C28H25F9O6S2 and a molecular weight of 692.61 g/mol. This compound is primarily utilized in the field of photolithography, serving as a photoacid generator essential for the development of photoresists used in microelectronic device fabrication. Its unique properties allow it to facilitate critical processes in semiconductor manufacturing and other advanced material applications .
The compound is classified under various chemical databases, including the Chemical Abstracts Service with the CAS number 857285-80-4. It is recognized for its role in scientific research, particularly in photolithographic applications where it aids in creating fine patterns on substrates . The source of this compound includes commercial suppliers and research institutions that focus on high-purity chemicals for laboratory use .
The synthesis of tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt typically involves a multi-step organic synthesis process. The general synthetic route includes:
The molecular structure of tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt can be represented using various structural notations:
FC(C(C(S(=O)(=O)[O-])(F)F)(F)F)(C(F)(F)F)F.O=C(OC(C)(C)C)COc1ccc(cc1)[S+](c1ccccc1)c1ccccc1The presence of fluorinated groups enhances its stability and performance under exposure to light .
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt can undergo several significant chemical reactions:
Common reagents employed in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various thiols as nucleophiles .
The mechanism of action for tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt involves photolysis upon exposure to light. This process generates acid through the cleavage of the sulphonium group, resulting in the formation of a sulfonium ion and releasing protons. This acid generation is crucial in photolithographic processes as it catalyzes solubility changes in photoresist materials, allowing for precise patterning during microfabrication.
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt finds extensive applications in scientific research:
This compound plays a crucial role in advancing technologies related to semiconductors and nanotechnology .
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7